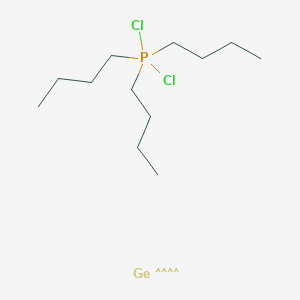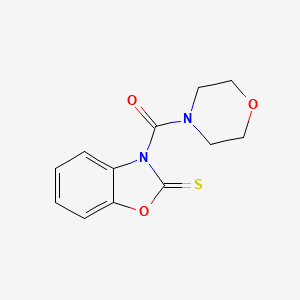![molecular formula C15H13Cl2NO3S B14583182 2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene CAS No. 61167-02-0](/img/structure/B14583182.png)
2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, a nitro group, and a propylsulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by the substitution of the hydroxyl group with a propylsulfanyl group. The final step involves the coupling of the resulting intermediate with 4-chlorophenol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group and propylsulfanyl group play crucial roles in its activity, potentially affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-nitrobenzene: Similar structure but lacks the propylsulfanyl group.
4-Chloro-2-nitrophenol: Contains a nitro group and a hydroxyl group instead of the propylsulfanyl group.
4-Chloro-2-nitroanisole: Contains a nitro group and a methoxy group instead of the propylsulfanyl group.
Uniqueness
2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene is unique due to the presence of the propylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
特性
CAS番号 |
61167-02-0 |
|---|---|
分子式 |
C15H13Cl2NO3S |
分子量 |
358.2 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-2-7-22-15-9-11(4-5-13(15)18(19)20)21-14-6-3-10(16)8-12(14)17/h3-6,8-9H,2,7H2,1H3 |
InChIキー |
URKGHMBZDPOMFH-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


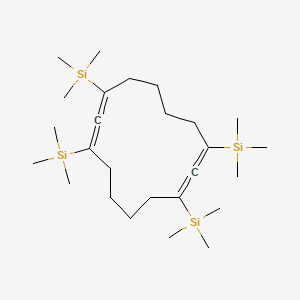
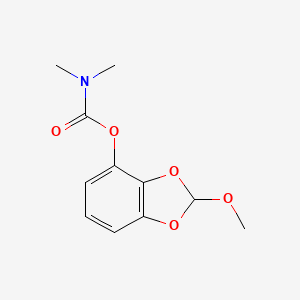
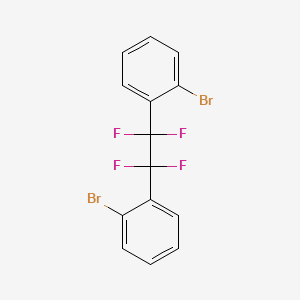

![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
silane](/img/structure/B14583153.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
